2,4,6-Cycloheptatriene-1-carbonitrile
Overview
Description
Synthesis Analysis
Synthesis of cycloheptatriene derivatives involves strategic approaches to incorporate the carbonitrile group into the cycloheptatriene ring. Studies show methodologies employing direct reaction routes and structural determinations through X-ray crystallography, demonstrating the feasibility of synthesizing such compounds with specific substituents (Moustafa & Girgis, 2007)[^1^].
Molecular Structure Analysis
The molecular structure of cycloheptatriene carbonitriles, including derivatives, showcases the spatial arrangement and bond configurations around the cycloheptatriene core. Crystallographic analysis reveals that these molecules may adopt different conformations, such as boat shapes for the cyclohepta ring, influenced by substituents attached to the core structure (Moustafa & Girgis, 2007)[^1^].
Chemical Reactions and Properties
Cycloheptatriene carbonitriles undergo various chemical reactions, reflecting their reactivity and potential in synthetic chemistry. For example, reactions with phosphorus pentasulfide, hydroxylamine, and sodium salt of malonitrile illustrate the compound's versatility in undergoing transformation and forming new bonds (Dugger & Dreiding, 1976)[^2^].
Physical Properties Analysis
The physical properties of cycloheptatriene carbonitriles, such as solubility, melting points, and crystallinity, are determined by their molecular structure and substituents. These properties are crucial for understanding the behavior of these compounds under different conditions and their suitability for various applications.
Chemical Properties Analysis
The chemical properties of "2,4,6-Cycloheptatriene-1-carbonitrile" derivatives highlight the influence of the carbonitrile group on the compound's reactivity. Studies on organocatalyzed synthesis and skeletal rearrangements provide insight into the compound's behavior in chemical reactions, offering pathways for generating novel compounds (Ding & Zhao, 2010; Venema & Nibbering, 1974)[^3^][^4^].
- (Moustafa & Girgis, 2007)
- (Dugger & Dreiding, 1976)
- (Ding & Zhao, 2010)
- (Venema & Nibbering, 1974)
Scientific Research Applications
Astronomy
2,4,6-Cycloheptatriene-1-carbonitrile is considered a potential interstellar molecule . It has been studied using broadband rotational spectroscopy . The molecule has a permanent electric dipole moment of 4.3 D and a low boiling point, making it an excellent candidate for laboratory rotational spectroscopy . The measurements across the 18-110 GHz region enabled the identification and assignment of the vibronic ground state, singly substituted rare-atom isotopologues, and vibrationally excited states . The rotational spectroscopy study of 2,4,6-CHT-1-CN forms the basis for future astronomical detection of this molecule .
Organic Chemistry
2,4,6-Cycloheptatriene-1-carbonitrile may be used in the synthesis of 7-carbomethoxycycloheptatriene . It may also be used as a model compound for Electron Paramagnetic Resonance (EPR) and intramolecular proton transfer studies of cycloheptatriene radicals and anions . Additionally, it can be used to generate dihydroazocines and hydrooxocins .
Flash Photolysis Studies
2,4,6-Cycloheptatriene-1-carbonitrile affords toluene or toluonitrile during flash photolysis studies . Flash photolysis is a technique used to study the kinetics and mechanism of fast reactions. In this case, the compound is subjected to a high-intensity light pulse, causing it to undergo photochemical reactions. The products of these reactions, such as toluene or toluonitrile, are then analyzed .
Derivation of Susceptibility Exaltation
The diamagnetic susceptibility of 2,4,6-Cycloheptatriene-1-carbonitrile has been determined, which is useful for the derivation of its susceptibility exaltation . Diamagnetic susceptibility is a measure of how a substance is repelled by a magnetic field. This property can provide valuable information about the electronic structure of the molecule .
Norcaradiene Structure Formation
2,4,6-Cycloheptatriene-1-carbonitrile reacts with acetyl acetone in the presence of Mn (OAc) 3 to form products derived from the norcaradiene structure . Norcaradiene structures are important in organic chemistry due to their unique reactivity and are often used in the synthesis of complex organic molecules .
Synthesis of 7-Carbomethoxycycloheptatriene
2,4,6-Cycloheptatriene-1-carbonitrile may be used in the synthesis of 7-carbomethoxycycloheptatriene . This compound is an important intermediate in organic synthesis .
Model Compound for EPR Studies
It may be used as a model compound for Electron Paramagnetic Resonance (EPR) studies of cycloheptatriene radicals and anions . EPR is a technique used to study materials with unpaired electrons .
Intramolecular Proton Transfer Studies
2,4,6-Cycloheptatriene-1-carbonitrile can also be used for intramolecular proton transfer studies . These studies are important for understanding the behavior of protons in a molecular structure .
Generation of Dihydroazocines and Hydrooxocins
This compound can be used to generate dihydroazocines and hydrooxocins . These are complex organic compounds that have applications in various fields of chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclohepta-2,4,6-triene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-8-5-3-1-2-4-6-8/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCKIXFXIKHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159670 | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Cycloheptatriene-1-carbonitrile | |
CAS RN |
13612-59-4 | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Cycloheptatriene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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